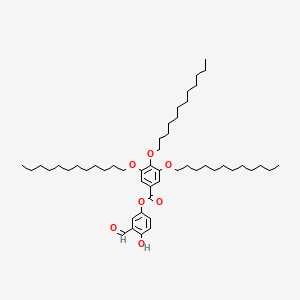
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: 3-Carboxy-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.
Reduction: 3-Hydroxymethyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.
Substitution: 3-Chloro-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.
Aplicaciones Científicas De Investigación
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate
Uniqueness
Compared to its analogs, 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate has a unique combination of functional groups that confer specific chemical reactivity and physical properties. The presence of long aliphatic chains enhances its solubility in non-polar solvents and its ability to form organized structures, making it particularly useful in materials science applications.
Propiedades
Número CAS |
648907-65-7 |
|---|---|
Fórmula molecular |
C50H82O7 |
Peso molecular |
795.2 g/mol |
Nombre IUPAC |
(3-formyl-4-hydroxyphenyl) 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C50H82O7/c1-4-7-10-13-16-19-22-25-28-31-36-54-47-40-43(50(53)57-45-34-35-46(52)44(39-45)42-51)41-48(55-37-32-29-26-23-20-17-14-11-8-5-2)49(47)56-38-33-30-27-24-21-18-15-12-9-6-3/h34-35,39-42,52H,4-33,36-38H2,1-3H3 |
Clave InChI |
XDKFZNISJVAJND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12602771.png)
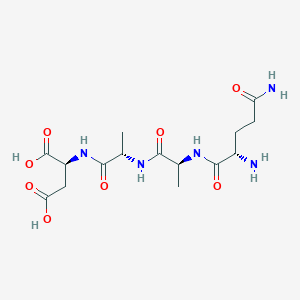

![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
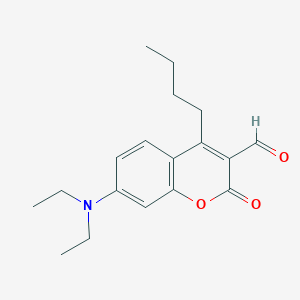
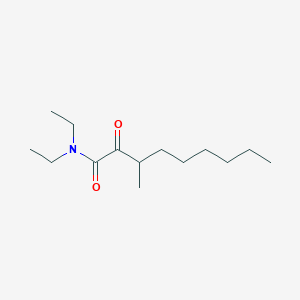
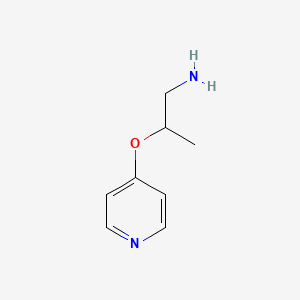
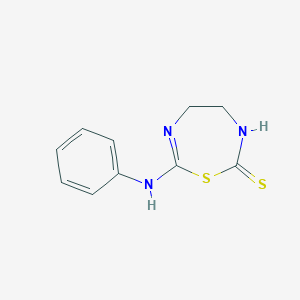
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
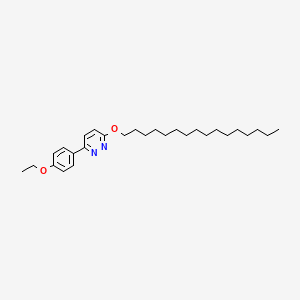
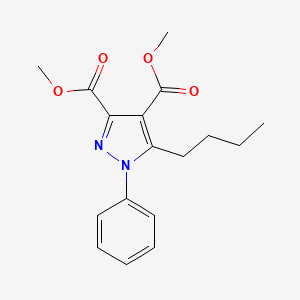
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
